molecular formula C16H24N2O2 B14788303 tert-butyl N-(1-phenylpiperidin-3-yl)carbamate

tert-butyl N-(1-phenylpiperidin-3-yl)carbamate

Cat. No.: B14788303
M. Wt: 276.37 g/mol
InChI Key: AXNPXXNGNOMESU-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-phenylpiperidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-phenylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-phenylpiperidin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(1-phenylpiperidin-3-yl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the carbamate group into an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(1-phenylpiperidin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine: Its structural features make it a candidate for drug discovery and development, especially in the field of central nervous system disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-phenylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The piperidine ring and phenyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl N-(1-benzylpiperidin-3-yl)carbamate
  • tert-Butyl N-(1-phenylpyrrolidin-3-yl)carbamate
  • tert-Butyl N-(1-phenylmorpholin-3-yl)carbamate

Comparison: tert-Butyl N-(1-phenylpiperidin-3-yl)carbamate is unique due to its specific combination of a tert-butyl group, a phenyl group, and a piperidine ring. This combination imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-(1-phenylpiperidin-3-yl)carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-8-7-11-18(12-13)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,17,19)

InChI Key

AXNPXXNGNOMESU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=C2

Origin of Product

United States

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